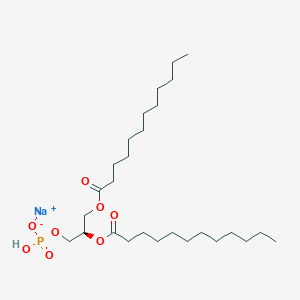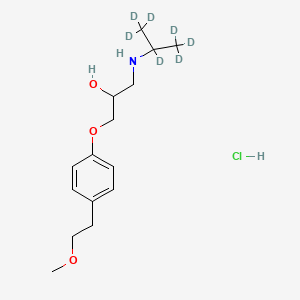
ADBICA
概要
説明
科学的研究の応用
ADBICA has several scientific research applications, including:
作用機序
ADBICAは、カンナビノイド受容体CB1とCB2に結合することにより作用を発揮します . それは強力なアゴニストとして作用し、これらの受容体を活性化し、神経伝達物質の放出を調節します。 中枢神経系におけるCB1受容体の活性化は、精神作用を引き起こし、一方、CB2受容体の活性化は免疫応答と炎症に影響を与えます . 関連する分子経路には、アデニル酸シクラーゼの阻害、イオンチャネルの調節、およびマイトジェン活性化プロテインキナーゼ(MAPKs)の活性化が含まれます .
生化学分析
Biochemical Properties
ADBICA interacts with the CB1 and CB2 receptors, which are part of the endocannabinoid system . The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, mood, and memory. This compound, as a synthetic cannabinoid, mimics the effects of natural cannabinoids by binding to these receptors .
Cellular Effects
The binding of this compound to the CB1 and CB2 receptors can trigger various cellular responses. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the CB1 and CB2 receptors It acts as a full agonist, meaning it can fully activate these receptors and trigger a response
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound has been shown to produce time- and dose-dependent depression of locomotor activity . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are currently lacking and need to be conducted to fully understand the dosage effects of this compound.
Metabolic Pathways
This compound undergoes various metabolic reactions in the body. Major metabolic reactions include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation
準備方法
合成経路と反応条件
ADBICAの合成は、トリエチルアミンなどの塩基の存在下で、1-ペンチル-1H-インドール-3-カルボン酸と1-アミノ-3,3-ジメチル-1-オキソブタン-2-イルクロリドを反応させることから始まります . この反応は、通常、室温でジクロロメタンなどの有機溶媒中で行われます。得られた生成物は、カラムクロマトグラフィーを用いて精製されます。
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模です。反応条件は、より高い収率と純度を得られるように最適化されています。自動反応器と連続フローシステムの使用により、生産プロセスの効率が向上します。 HPLC(高速液体クロマトグラフィー)やGC-MS(ガスクロマトグラフィー質量分析法)などの品質管理対策が実施され、最終製品の均一性と純度が確保されます .
化学反応の分析
反応の種類
ADBICAは、次のようなさまざまな化学反応を起こします。
酸化: this compoundは酸化されて対応するケトンやカルボン酸を生成します。
還元: 還元反応によって、this compoundは対応するアミンに変換されます。
置換: 求核置換反応によって、インドールまたはカルボキサミドの位置にさまざまな官能基が導入されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応では、ハロアルカンやアシルクロリドなどの試薬が使用されます。
主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応条件や試薬に応じて、さまざまな置換インドール、アミド、およびカルボン酸が含まれます .
科学研究への応用
This compoundは、次のようなさまざまな科学研究に応用されています。
類似化合物との比較
類似化合物
ADB-FUBINACA: ペンチル基の代わりにフルオロベンジル基を有する類似の構造.
AB-FUBINACA: フルオロベンジル基を含み、ADBICAと構造的に関連しています.
ADB-PINACA: 類似のインダゾールコア構造を特徴としています.
独自性
This compoundは、3-インドール位置の特定のカルボキサミド基とCB1およびCB2受容体の両方における強力なアゴニスト活性により、ユニークです . この独特の構造と活性プロファイルにより、this compoundは研究や産業用途にとって貴重な化合物となっています。
特性
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYMXAKKYWKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009996 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445583-48-1 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445583-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ADBICA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445583481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADBICA, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q71G788A6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)

![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B591235.png)







![(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate](/img/structure/B591250.png)

